N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholinopyridazine moiety linked to a phenyl ring, which is further connected to a nitrobenzenesulfonamide group. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the morpholinopyridazine intermediate, which is then coupled with a phenyl ring. The final step involves the introduction of the nitrobenzenesulfonamide group under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used, depending on the reaction type.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, sulfonic acids, and substituted aromatic compounds. These derivatives can exhibit different chemical and biological properties.
Scientific Research Applications
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholinopyridazine derivatives and nitrobenzenesulfonamide analogs. Examples include:
- 3-(4-fluorophenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide.
- Various 1,3,5-triazine derivatives .
Uniqueness
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S/c26-25(27)17-5-2-6-18(14-17)31(28,29)23-16-4-1-3-15(13-16)19-7-8-20(22-21-19)24-9-11-30-12-10-24/h1-8,13-14,23H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQABXNVCFXJIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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